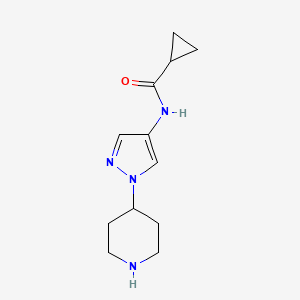![molecular formula C14H18N2O4S B7578379 3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)
3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid, also known as N-(5-cyano-2-methylphenyl)-4-[(4-methylsulfonyl)phenyl]butan-2-amine, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is commonly referred to as NS309 and is a potent activator of the small-conductance Ca2+-activated K+ (SK) channels.
Wirkmechanismus
NS309 works by activating the small-conductance Ca2+-activated K+ (SK) channels, which are important regulators of neuronal excitability and synaptic transmission. By activating these channels, NS309 can increase the duration of the afterhyperpolarization (AHP) following an action potential, which can lead to an increase in neuronal firing threshold and a decrease in synaptic transmission.
Biochemical and Physiological Effects:
NS309 has been shown to have a number of biochemical and physiological effects, including vasodilation, reduction in blood pressure, enhancement of synaptic transmission, improvement of memory function, and inhibition of cancer cell growth. These effects are thought to be mediated through the activation of SK channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NS309 is its potency as an activator of SK channels, which makes it a useful tool for studying the role of these channels in various physiological processes. However, one limitation of NS309 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on NS309, including the development of more selective SK channel activators, the investigation of the role of SK channels in neurological disorders such as epilepsy and Parkinson's disease, and the development of NS309 as a potential therapeutic agent for cardiovascular disease and cancer. Additionally, further research is needed to better understand the mechanisms underlying the effects of NS309 on neuronal excitability and synaptic transmission.
Synthesemethoden
The synthesis of NS309 involves several steps, including the reaction of 5-cyano-2-methylbenzenesulfonyl chloride with 4-methylsulfonylphenylmagnesium bromide to form the corresponding sulfonylphenyl ketone. This intermediate is then reacted with 1-bromo-3-chloropropane to form the desired NS309 compound.
Wissenschaftliche Forschungsanwendungen
NS309 has been extensively studied for its potential use in various scientific applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, NS309 has been shown to enhance synaptic transmission and improve memory function. In cardiovascular research, NS309 has been shown to have vasodilatory effects and reduce blood pressure. In cancer research, NS309 has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-[(5-cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-4-16(11(3)7-14(17)18)21(19,20)13-8-12(9-15)6-5-10(13)2/h5-6,8,11H,4,7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGYGGICQWPWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[cyclopropyl(1H-imidazol-5-ylsulfonyl)amino]propanoic acid](/img/structure/B7578306.png)
![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)
![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)

![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)





![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)